molecular formula C17H22N2O3 B11117491 N-(5-tert-butyl-1,2-oxazol-3-yl)-2-(2,5-dimethylphenoxy)acetamide

N-(5-tert-butyl-1,2-oxazol-3-yl)-2-(2,5-dimethylphenoxy)acetamide

Cat. No.: B11117491
M. Wt: 302.37 g/mol
InChI Key: MJXDCTSMZGLTQR-UHFFFAOYSA-N
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Description

“N-(5-tert-butyl-1,2-oxazol-3-yl)-2-(2,5-dimethylphenoxy)acetamide” is a synthetic organic compound that belongs to the class of oxazoles. Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring. This compound is characterized by the presence of a tert-butyl group, a dimethylphenoxy group, and an acetamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(5-tert-butyl-1,2-oxazol-3-yl)-2-(2,5-dimethylphenoxy)acetamide” typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through cyclization reactions involving appropriate precursors such as amino alcohols and carboxylic acids.

    Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides.

    Attachment of the Dimethylphenoxy Group: The dimethylphenoxy group can be introduced through nucleophilic substitution reactions.

    Formation of the Acetamide Moiety: The acetamide group can be formed by reacting the intermediate compound with acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

“N-(5-tert-butyl-1,2-oxazol-3-yl)-2-(2,5-dimethylphenoxy)acetamide” can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenoxy or oxazole ring positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents such as halides, acids, or bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation may yield oxazole oxides, while reduction may produce reduced oxazole derivatives.

Scientific Research Applications

“N-(5-tert-butyl-1,2-oxazol-3-yl)-2-(2,5-dimethylphenoxy)acetamide” may have various applications in scientific research, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigation of its pharmacological properties and potential therapeutic applications.

    Industry: Use as an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of “N-(5-tert-butyl-1,2-oxazol-3-yl)-2-(2,5-dimethylphenoxy)acetamide” would depend on its specific interactions with molecular targets. This may involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Oxazole Derivatives: Compounds containing the oxazole ring, such as 2,5-dimethyl-1,3-oxazole.

    Phenoxyacetamides: Compounds with the phenoxyacetamide moiety, such as 2-phenoxyacetamide.

Uniqueness

The uniqueness of “N-(5-tert-butyl-1,2-oxazol-3-yl)-2-(2,5-dimethylphenoxy)acetamide” lies in its specific combination of functional groups, which may confer unique chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C17H22N2O3

Molecular Weight

302.37 g/mol

IUPAC Name

N-(5-tert-butyl-1,2-oxazol-3-yl)-2-(2,5-dimethylphenoxy)acetamide

InChI

InChI=1S/C17H22N2O3/c1-11-6-7-12(2)13(8-11)21-10-16(20)18-15-9-14(22-19-15)17(3,4)5/h6-9H,10H2,1-5H3,(H,18,19,20)

InChI Key

MJXDCTSMZGLTQR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)OCC(=O)NC2=NOC(=C2)C(C)(C)C

Origin of Product

United States

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